(5-Methylpiperidin-3-yl)methanol
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Overview
Description
(5-Methylpiperidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpiperidin-3-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of 5-methylpiperidin-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Methylpiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution.
Major Products
Oxidation: 5-Methylpiperidin-3-one or 5-methylpiperidin-3-aldehyde.
Reduction: 5-Methylpiperidin-3-amine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(5-Methylpiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of (5-Methylpiperidin-3-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. The piperidine ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Piperidin-3-ylmethanol: Lacks the methyl group at the 5-position, which can influence its reactivity and binding properties.
N-Methylpiperidin-3-ylmethanol: Contains an additional methyl group on the nitrogen atom, affecting its chemical and biological properties.
(5-Methylpiperidin-3-yl)ethanol:
Uniqueness
(5-Methylpiperidin-3-yl)methanol is unique due to the presence of the methyl group at the 5-position, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and specificity in various applications, making it a valuable compound for research and industrial purposes .
Biological Activity
(5-Methylpiperidin-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological applications, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reduction of 5-methylpiperidin-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The following table summarizes the common synthetic routes:
Synthetic Route | Reducing Agent | Conditions |
---|---|---|
Reduction of ketone | NaBH4 | Ethanol, room temperature |
Reduction of ketone | LiAlH4 | Ether, under inert atmosphere |
The biological activity of this compound is largely attributed to its interaction with various biological targets. Its mechanism includes:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target enzymes.
- Receptor Modulation : The piperidine ring allows for hydrophobic interactions within receptor sites, influencing receptor activity and signal transduction pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Properties : Studies have shown that it can inhibit specific cancer cell lines by modulating immune responses through Cbl-b inhibition in the ubiquitin-proteasome pathway .
- Neuroprotective Effects : There is evidence suggesting its potential in neuroprotection, possibly through antioxidant mechanisms or by enhancing synaptic plasticity .
- Anti-inflammatory Activity : The compound has been noted for its ability to reduce inflammation markers in vitro, indicating possible therapeutic applications in inflammatory diseases .
Case Study 1: Antitumor Activity
In a study involving various piperidine derivatives, this compound was tested against multiple cancer cell lines. It demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM against A549 lung cancer cells. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Neuroprotective Mechanism
A neuropharmacological study assessed the effects of this compound on neuronal cultures subjected to oxidative stress. Results indicated a reduction in cell death and improved viability compared to control groups, suggesting a protective effect against neurodegeneration .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Piperidin-3-ylmethanol | Lacks methyl group at the 5-position | Lower binding affinity |
N-Methylpiperidin-3-ylmethanol | Contains an additional methyl group on nitrogen | Enhanced CNS penetration |
(5-Methylpiperidin-3-yl)ethanol | Hydroxyl group replaced with ethyl | Altered solubility and bioavailability |
Properties
IUPAC Name |
(5-methylpiperidin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-7(5-9)4-8-3-6/h6-9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKKCWRWVKPDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552213-49-6 |
Source
|
Record name | (5-methylpiperidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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